1,2-Bis(2,4,6-tribromophenoxy)ethane-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,4,6-tribromophenoxy)ethanes (BTBPEs) are a type of brominated flame retardants (BFRs), which are widely used in domestic and commercial products to prevent fire propagation . They are also known as an environmental pollutant .
Synthesis Analysis
The synthesis of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 involves a 1,3-hydrogen shift, leading to 2,4,6-tribromophenol (M9) and 1,3,5-tribromo-2-(vinyloxy)benzene (M10) molecules. This dominates direct scission of O-CH2 bonds up to a temperature of approximately 680 K .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,3-hydrogen shift, leading to 2,4,6-tribromophenol (M9) and 1,3,5-tribromo-2-(vinyloxy)benzene (M10) molecules. This dominates direct scission of O-CH2 bonds up to a temperature of approximately 680 K .
Chemical Reactions Analysis
The chemical reactions of this compound involve alkyl hydrogen abstraction leading to bis(2,4,6-tribromophenoxy)ethanol, which may undergo hydrolysis yielding 2,4,6-tribromophenol, a neurotoxic compound .
Physical And Chemical Properties Analysis
This compound is a white powder . It is insoluble in water . It is also very unreactive, with halogenated organics generally becoming less reactive as more of their hydrogen atoms are replaced with halogen atoms .
Scientific Research Applications
Environmental Monitoring and Health Implications
A critical review highlights the occurrence of novel brominated flame retardants (NBFRs), including 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), in indoor air, dust, consumer goods, and food. It points out the necessity for more research on their occurrence, environmental fate, and toxicity due to increasing applications. Significant concentrations of BTBPE have been frequently reported, emphasizing the need for optimized analytical methods and further research on potential leaching from products and its implications for indoor environments (Zuiderveen, Slootweg, & de Boer, 2020).
Impact on Human Health
Research into the endocrine-disrupting effects of related brominated compounds suggests potential health implications for humans exposed to such chemicals. While the primary focus has been on other brominated flame retardants like DDT and its metabolites, the presence and persistence of compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane in the environment and consumer products raise concerns about similar adverse effects. Studies have linked DDT and its metabolites to effects on reproductive and immune systems, suggesting a need for vigilance regarding the health impacts of structurally related NBFRs like BTBPE (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).
Environmental Pollution and Risk Assessment
Another study reviewed the levels, trends, and toxicological effects of non-PBDE halogenated fire retardants, including BTBPE, in indoor environments. It underscores the ubiquity of these compounds due to their extensive use and the consequent human exposure through dust ingestion. The review calls for more comprehensive toxicity data to assess the risks posed by these compounds adequately (Hsu, Arcega, Gou, Tayo, Lin, Lin, & Chao, 2018).
Mechanism of Action
Target of Action
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, also known as BTBPE, is a type of brominated flame retardant (BFR) that is widely used in domestic and commercial products to prevent fire propagation . The primary targets of BTBPE are the IRX3/NOS2 axis in the jejunum, ileum, and IEC6 cells .
Mode of Action
BTBPE interacts with its targets by causing inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro .
Biochemical Pathways
The mechanism and kinetics of the ·OH-initiated atmospheric reaction of BTBPE have been investigated. The results indicate that ·OH addition and hydrogen abstraction pathways in the initiated reactions are competitive, with a rate constant ratio of 3:1 . The intermediates formed would react with O2/NO to finally form peroxy radicals and OH-BTBPE, which tends to be more toxic .
Pharmacokinetics
It is known that btbpe is highly hydrophobic , which suggests that it may have low bioavailability due to poor water solubility. It is also known to be persistent in the environment , suggesting that it may accumulate in the body over time.
Result of Action
The exposure to BTBPE results in inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro . Blocking the IRX3/NOS2 axis can effectively inhibit necroptosis and restore tight junction .
Action Environment
BTBPE is widely present in natural environments, including water, air, and soil, as well as in daily life-associated activities . The environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of BTBPE.
Safety and Hazards
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 can enter the human body through ingestion and respiration and cause harm. It has been proven to have potential biological toxicity and accumulation effects . It is also known to cause inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer .
Future Directions
properties
IUPAC Name |
1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIGPZCMOYEGE-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.